N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound combining multiple pharmacologically relevant motifs:
- 1,3-Benzodioxole: A bicyclic ether known for enhancing metabolic stability and bioavailability in drug candidates .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle frequently used in medicinal chemistry for its hydrogen-bonding capacity and resistance to enzymatic degradation .
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine: A dihydropyridinone scaffold associated with anti-inflammatory and kinase inhibitory activity .
- Acetamide linker: Facilitates structural flexibility and interaction with biological targets .
This compound’s synthesis likely involves cyclocondensation of amidoxime intermediates with activated carbonyl groups, followed by coupling reactions to attach the benzodioxolyl acetamide moiety—a methodology analogous to substituted-phenyl-1,2,4-oxadiazole derivatives described in recent literature . Characterization via $^1$H NMR, IR, and mass spectrometry ensures structural fidelity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-14-10-15(2)29(12-21(30)26-17-6-9-19-20(11-17)34-13-33-19)25(31)22(14)24-27-23(28-35-24)16-4-7-18(32-3)8-5-16/h4-11H,12-13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVHOGCKTZFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to handle the complex reaction intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions . This suggests that the compound may target mitochondrial pathways and disrupt cellular energy metabolism.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Functional and Pharmacological Differences
1,2,4-Oxadiazole vs. 1,2,3-Dithiazole :
- The target’s 1,2,4-oxadiazole offers superior metabolic stability compared to sulfur-containing 1,2,3-dithiazoles, which exhibit higher reactivity but shorter plasma half-lives .
- Dithiazoles demonstrate broad-spectrum antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus), while oxadiazoles are often optimized for kinase or protease inhibition .
- Benzodioxole vs. Benzoxazine: Benzodioxole’s electron-rich structure may confer greater antioxidant capacity, whereas benzoxazine derivatives show stronger DNA intercalation .
- Acetamide Linker Variations: The target’s acetamide connects a benzodioxole to a dihydropyridinone, unlike ’s chlorobenzoyl-indolyl acetamide, which prioritizes steric bulk for target selectivity .
Metabolic and Stability Profiles
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with an average molecular weight of approximately 805.91 g/mol. The structure features a complex arrangement of benzodioxole and oxadiazole moieties, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols demonstrated its activity against a range of cancer cell lines. The compound exhibited varying levels of growth inhibition across different types of cancer cells:
| Cancer Type | Average Growth (%) | Inhibition Level |
|---|---|---|
| Leukemia | 92.48 | Low |
| Melanoma | 104.68 | Moderate |
| Lung | 126.61 | Low |
| Colon | 104.68 | Moderate |
| Breast | 104.68 | Low |
The results suggest that while the compound shows some inhibitory effects, it may not be potent across all cancer types .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth. Specifically, compounds with oxadiazole structures have been shown to interact with critical cellular targets such as telomerase and topoisomerase .
Study on Anticancer Efficacy
A significant study assessed the efficacy of the compound against a panel of 60 cancer cell lines representing various malignancies. The study utilized a concentration of 10 µM for screening:
- Methodology : Cells were treated with the compound for 48 hours before assessing viability using MTT assays.
- Findings : The compound demonstrated selective cytotoxicity towards certain cancer types while exhibiting lower activity in others.
Pharmacodynamics and Toxicology
The pharmacodynamic profile indicates that the compound may also influence other biological pathways beyond cancer cell proliferation. However, detailed toxicological assessments are necessary to evaluate safety profiles and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
